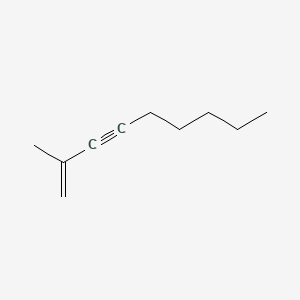
2-Methyl-1-nonene-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-nonene-3-yne is an organic compound with the molecular formula C₁₀H₁₆. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, 1-Nonen-3-yne, 2-methyl- .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1-nonene-3-yne can be synthesized through the reaction of 1-nonyne with methylmagnesium bromide in an appropriate organic solvent under an inert atmosphere, such as nitrogen gas. The reaction mixture is then neutralized with water or acidic conditions, followed by purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, scaled up for industrial applications. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-nonene-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation reactions using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-nonene-3-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Used in the development of pharmaceuticals, including anticancer and antiviral drugs.
Industry: Utilized in the production of pesticides, herbicides, antioxidants, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-nonene-3-yne involves its interaction with molecular targets through its triple bond. The compound can undergo addition reactions, where the triple bond reacts with other molecules, leading to the formation of new products. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Nonene: An alkene with a similar carbon chain length but lacks the triple bond.
2-Methyl-1-nonene: An alkene with a similar structure but with a double bond instead of a triple bond.
1-Nonyn-3-ol: An alkyne with a hydroxyl group attached to the carbon chain.
Uniqueness
2-Methyl-1-nonene-3-yne is unique due to the presence of both a methyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and various applications .
Propiedades
Número CAS |
70058-00-3 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2-methylnon-1-en-3-yne |
InChI |
InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h2,4-7H2,1,3H3 |
Clave InChI |
GSFPEKGMYODGNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
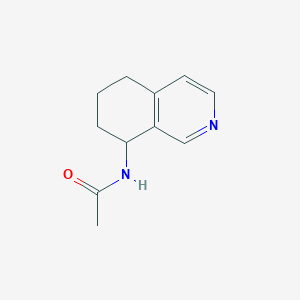
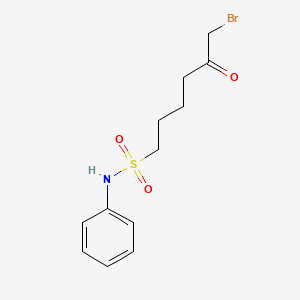
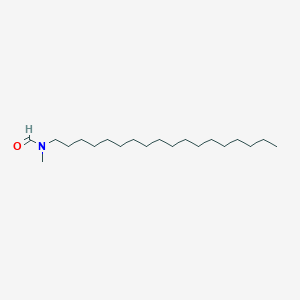
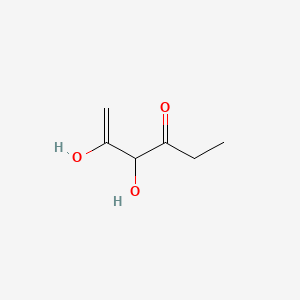




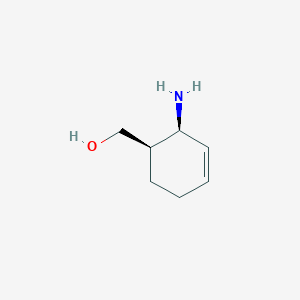
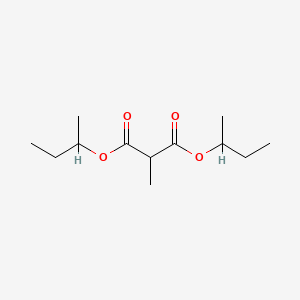
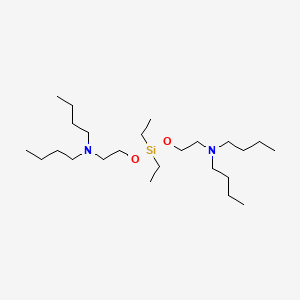
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)

